molecular formula C23H14N2O4 B2816951 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide CAS No. 477556-04-0

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide

Cat. No.: B2816951
CAS No.: 477556-04-0
M. Wt: 382.375
InChI Key: CPWZMPRRKASAJF-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide” is a heterocyclic compound combining a benzoxazole core with a 4-oxochromene (coumarin) scaffold linked via a carboxamide group. The benzoxazole moiety (1,3-benzoxazol-2-yl) is a bicyclic aromatic system known for its electron-deficient properties, enabling π-π stacking interactions and hydrogen bonding, which are critical in medicinal chemistry and materials science . The 4-oxochromene component contributes a fused bicyclic structure with a ketone group at position 4, often associated with fluorescence, antioxidant activity, and enzyme inhibition. The carboxamide linker enhances solubility and provides a site for structural diversification.

Properties

CAS No.

477556-04-0

Molecular Formula

C23H14N2O4

Molecular Weight

382.375

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide

InChI

InChI=1S/C23H14N2O4/c26-21-16-8-1-3-10-19(16)28-13-17(21)22(27)24-15-7-5-6-14(12-15)23-25-18-9-2-4-11-20(18)29-23/h1-13H,(H,24,27)

InChI Key

CPWZMPRRKASAJF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by reacting 2-aminophenol with an appropriate aldehyde or carboxylic acid under acidic or basic conditions.

    Coupling Reaction: The benzoxazole intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Chromene Formation: The chromene ring is formed by cyclization of a suitable precursor, such as a salicylaldehyde derivative, under basic conditions.

    Amidation: Finally, the chromene carboxylic acid is reacted with an amine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that derivatives of benzoxazole, including N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide, exhibit promising anticancer properties. A study highlighted the cytotoxic effects of benzoxazole derivatives against several cancer cell lines, including MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cells. The presence of specific substituents on the benzoxazole moiety significantly enhances the compound's cytotoxic activity .

1.2 Neuropharmacological Effects
The compound is also noted for its interaction with GABA receptors, which play a crucial role in neurotransmission. This interaction suggests potential applications in treating neurological disorders by modulating GABAergic activity. The compound's binding affinity to these receptors can influence various biochemical pathways associated with anxiety and depression.

Material Science Applications

2.1 Photophysical Properties
this compound exhibits unique photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The chromene core provides a platform for tuning optical properties through structural modifications, enabling the development of materials with specific emission wavelengths .

2.2 Sensing Applications
The compound's ability to interact with metal ions has been explored for use as a fluorescent sensor. Research has demonstrated that benzoxazole derivatives can act as selective probes for detecting various metal ions due to their unique fluorescence characteristics .

Case Studies and Research Findings

Study Focus Findings
Layek et al., 2019CytotoxicityDemonstrated enhanced cytotoxic activity of benzoxazole derivatives against MCF-7 and HCT-116 cells .
Jilani et al., 2020Synthesis MethodsDeveloped efficient synthetic routes for producing benzoxazole derivatives with significant biological activity .
Oprea et al., 2024NeuropharmacologyInvestigated the interaction of this compound with GABA receptors, indicating potential therapeutic uses in neuropharmacology.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents/Modifications Applications/Activities
Target Compound : N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide Benzoxazole + 4-oxochromene Carboxamide linkage at position 3 Hypothesized antiviral/fluorescence roles
Patent Compound (EP 2021/082470) Benzoxazole-heterocycle amide Variable heterocycles (e.g., pyridine, triazole) Hepatitis B virus (HBV) treatment
Thesis Compound 169 2-Oxo-2H-chromene-3-carboxamide 4-Chlorobenzyl triazole + 4-fluorophenethyl Synthetic intermediate; unconfirmed bioactivity
Fluorescent Brighteners (CAS 1533–45–5, etc.) Benzoxazole-ethenylphenyl Methyl/electron-withdrawing groups Industrial fluorescent dyes

Key Observations:

Benzoxazole Derivatives: The target compound shares the benzoxazole core with EP 2021/082470 derivatives, which are optimized for HBV inhibition via interactions with viral polymerase or capsid proteins . Fluorescent Brighteners highlight the benzoxazole group’s role in π-conjugated systems for light absorption/emission.

Coumarin-Carboxamide Analogues :

  • The thesis compound 169 replaces the benzoxazole-phenyl group with a triazole-fluorophenethyl chain, reducing aromaticity but introducing halogenated groups for lipophilicity. This structural divergence suggests different pharmacokinetic profiles compared to the target compound.

However, the target compound’s linkage to a phenyl-benzoxazole group may sterically hinder interactions compared to smaller substituents in other derivatives.

Biological Activity

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide is a synthetic compound that combines the structural features of benzoxazole and chromene. This unique combination is believed to confer significant biological activities, particularly in antimicrobial and anticancer domains. This article summarizes the current understanding of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C23H14N2O4, with a molecular weight of 382.4 g/mol. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C23H14N2O4
Molecular Weight 382.4 g/mol
IUPAC Name This compound
InChI Key CPWZMPRRKASAJF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminophenol with various aldehydes and ketones under specific reaction conditions. This process can be optimized for yield and purity using modern synthetic techniques such as continuous flow reactors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that benzoxazole derivatives possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/ml, indicating potent activity compared to standard drugs like fluconazole .

Anticancer Properties

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways influenced include those related to oxidative stress and apoptosis induction, which are critical in cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A series of benzoxazole derivatives were tested against various pathogens. While this compound was not directly tested, its structural analogs showed promising results against resistant strains of bacteria .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines indicated that compounds with similar structures could induce significant cytotoxic effects. These studies often measure cell viability post-treatment with varying concentrations of the compound .

The biological activity of this compound is believed to involve:

  • Inhibition of DNA Synthesis : By intercalating into DNA structures.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in cells.
  • Apoptosis Induction : Triggering programmed cell death pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide, and what factors influence the choice of methodology?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation between benzoxazole precursors and chromene-carboxamide intermediates. For example, halogenated phenyl groups (e.g., chlorine or bromine substituents) may require Suzuki coupling or Ullmann-type reactions for aryl-aryl bond formation . Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., palladium complexes) are critical for yield optimization. Scale-dependent purification methods (e.g., column chromatography vs. recrystallization) should be prioritized based on reaction byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm functional groups (e.g., benzoxazole protons at δ 8.1–8.3 ppm, chromene carbonyl at ~170 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve 3D conformation, including dihedral angles between benzoxazole and chromene rings, critical for understanding π-π stacking interactions .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Antiviral Assays : Cell-based models (e.g., HBV replication inhibition in HepG2.2.15 cells) with RT-PCR quantification of viral DNA .
  • Cytotoxicity : MTT assays on non-target cell lines (e.g., HEK293) to assess selectivity indices .
  • Enzyme Inhibition : Fluorescence-based kinase or protease assays to identify potential targets (e.g., BRAF dimerization studies using FRET) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

  • Structural Analog Comparison : Use derivatives (e.g., halogen-substituted or nitro-group variants) to isolate substituent effects (Table 1) .

  • Data Validation : Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

    Table 1. Bioactivity Comparison of Structural Analogs

    Compound SubstituentsKey Activity (IC₅₀)Selectivity IndexSource
    4-Chlorophenyl, Benzoxazole1.2 µM (HBV)>50
    5-Nitrofuran, Methyl-Benzoxazole0.8 µM (Kinase X)30
    2-Bromo, 4-Chlorophenyl3.5 µM (Cancer)12

Q. What computational modeling approaches are suitable for predicting its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to HBV core proteins or BRAF dimers. Focus on hydrophobic pockets accommodating the benzoxazole ring .
  • MD Simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100 ns trajectories, highlighting key hydrogen bonds (e.g., chromene carbonyl with Lys101) .
  • QSAR Models : Train datasets with substituent electronic parameters (Hammett σ) to predict activity trends .

Q. What strategies optimize the compound’s pharmacokinetic properties while maintaining efficacy?

  • Methodological Answer :

  • Solubility Enhancement : Introduce polar groups (e.g., methoxy or sulfonamide) on the phenyl ring without disrupting benzoxazole π-stacking .
  • Metabolic Stability : Deuteration at labile positions (e.g., methyl groups) to reduce CYP450-mediated degradation .
  • Permeability : LogP optimization via prodrug approaches (e.g., esterification of the carboxamide) .

Data Contradiction Analysis

Q. How should conflicting results regarding its mechanism of action be addressed?

  • Methodological Answer :

  • Target Deconvolution : Combine CRISPR-Cas9 knockout screens with thermal shift assays to validate direct targets vs. off-pathway effects .
  • Dose-Response Curves : Test across a 10,000-fold concentration range to distinguish primary targets (low nM IC₅₀) from secondary interactions .
  • Structural Biology : Co-crystallize the compound with proposed targets (e.g., HBV polymerase) to confirm binding modes .

Experimental Design Considerations

Q. What controls are essential when evaluating its therapeutic potential in vivo?

  • Methodological Answer :

  • Pharmacokinetic Controls : Include vehicle (DMSO/saline) and positive controls (e.g., entecavir for HBV studies) .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in rodent models .
  • Formulation Consistency : Use standardized nanoparticle encapsulation (e.g., PLGA) to ensure bioavailability across cohorts .

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